molecular formula C4H8O6S2 B12993830 1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate

1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate

Cat. No.: B12993830
M. Wt: 216.2 g/mol
InChI Key: ZZXUSZUYCQXMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and a hydrogen sulfate group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl hydrogen sulfate typically involves the oxidation of tetrahydrothiophene derivatives. One common method is the oxidation of tetrahydrothiophene using hydrogen peroxide or peracids to introduce the sulfone group. The resulting 1,1-dioxidotetrahydrothiophene is then reacted with sulfur trioxide or chlorosulfonic acid to form the hydrogen sulfate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

1,1-Dioxidotetrahydrothiophen-3-yl hydrogen sulfate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a modulator of biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl hydrogen sulfate involves its interaction with molecular targets through its sulfone and hydrogen sulfate groups. These functional groups can participate in various chemical reactions, leading to the modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxidotetrahydrothiophen-3-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of hydrogen sulfate.

    1,1-Dioxidotetrahydrothiophen-3-yl acetate: Similar structure but with an acetate group.

Properties

Molecular Formula

C4H8O6S2

Molecular Weight

216.2 g/mol

IUPAC Name

(1,1-dioxothiolan-3-yl) hydrogen sulfate

InChI

InChI=1S/C4H8O6S2/c5-11(6)2-1-4(3-11)10-12(7,8)9/h4H,1-3H2,(H,7,8,9)

InChI Key

ZZXUSZUYCQXMJY-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.